2-Chloro-4-(prop-2-yn-1-yl)pyridine

Description

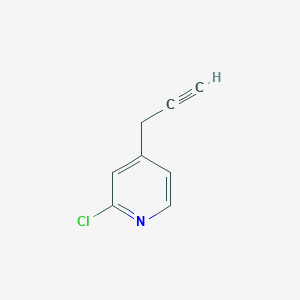

2-Chloro-4-(prop-2-yn-1-yl)pyridine is a pyridine derivative featuring a chlorine substituent at the 2-position and a propargyl group (prop-2-yn-1-yl) at the 4-position. Its molecular formula is C₈H₅ClN₂, with a molecular weight of approximately 164.6 g/mol. The propargyl group introduces a terminal alkyne functionality, which can participate in click chemistry or serve as a reactive handle for further derivatization .

Properties

Molecular Formula |

C8H6ClN |

|---|---|

Molecular Weight |

151.59 g/mol |

IUPAC Name |

2-chloro-4-prop-2-ynylpyridine |

InChI |

InChI=1S/C8H6ClN/c1-2-3-7-4-5-10-8(9)6-7/h1,4-6H,3H2 |

InChI Key |

CRWXVNOCZRKFMJ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC1=CC(=NC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(prop-2-yn-1-yl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(prop-2-yn-1-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Addition Reactions: The prop-2-yn-1-yl group can participate in addition reactions with electrophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents.

Electrophilic Addition: Reagents like bromine or hydrogen chloride in non-polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution Products: Derivatives with different functional groups replacing the chlorine atom.

Addition Products: Compounds with additional substituents on the prop-2-yn-1-yl group.

Oxidation and Reduction Products: Various oxidized or reduced forms of the original compound.

Scientific Research Applications

2-Chloro-4-(prop-2-yn-1-yl)pyridine has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals with potential therapeutic effects.

Material Science: Employed in the development of advanced materials with specific electronic or optical properties.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Industrial Chemistry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(prop-2-yn-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The prop-2-yn-1-yl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

a. 2-Chloro-N-(prop-2-yn-1-yl)pyridine-4-carboxamide (CAS 131418-12-7)

- Structure : Differs by a carboxamide group attached to the propargyl chain.

- Applications : Marketed as a medicinal intermediate, suggesting utility in drug discovery .

b. 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine (CAS 1509306-96-0)

- Structure : Contains an ether-linked propargyloxymethyl group at the 2-position.

c. 2-Chloro-4-(pent-4-en-1-yloxy)pyridine (Compound 81)

- Structure : Features a pentenyl ether group instead of propargyl.

- Steric and Electronic Differences : The alkenyl group lacks the triple bond’s linear geometry, which may reduce rigidity and affect interactions in catalytic or biological contexts .

Physicochemical Properties

The following table compares key properties of 2-Chloro-4-(prop-2-yn-1-yl)pyridine with analogs from and :

Key Observations :

- Molecular Weight : The target compound is significantly smaller than phenyl-substituted analogs, suggesting differences in solubility and diffusion properties.

- Melting Points: High melting points (268–287°C) in phenyl-substituted derivatives () indicate strong intermolecular forces (e.g., π-π stacking), which may be less pronounced in the propargyl analog due to reduced aromaticity.

Electronic and Steric Effects

- Chlorine at 2-Position : The electron-withdrawing chlorine stabilizes the pyridine ring, directing electrophilic substitution to the 4-position. This is consistent with analogs like 2-chloro-4-trifluoromethoxy phenyl cyclopenta[c]pyridines, where chlorine enhances electrophilic reactivity .

- Propargyl vs. Phenyl Groups : The propargyl group’s sp-hybridized carbon introduces linear geometry and π-electron density, contrasting with the planar, electron-rich phenyl groups in . This may reduce steric hindrance but increase susceptibility to oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.